molecular formula C20H21NO4 B016032 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) CAS No. 1246812-42-9

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)

Cat. No. B016032
M. Wt: 339.4 g/mol
InChI Key: TZZNORDFNLLOEI-KCNXKABGSA-N
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Description

Synthesis Analysis

The synthesis of iminosugars like 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol involves intricate organic reactions, aiming for high specificity and yield. A relevant example is the synthesis of related iminosugars, where efficient methods have been developed to obtain these compounds with high regioselectivity and stereocontrol. Techniques such as metal trifluoromethanesulfonate-catalyzed regioselective ring opening and stereoselective synthesis strategies utilizing asymmetric dihydroxylation have been reported (Csíki & Fügedi, 2010), (Wang et al., 2002).

Molecular Structure Analysis

The molecular structure of iminosugars, including 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol, is characterized by their imino (C=N) and sugar-like frameworks, which mimic the structure of natural sugars but with a nitrogen atom replacing the oxygen in the ring. This structural motif is central to their potential biological activities and chemical properties.

Chemical Reactions and Properties

Iminosugars undergo various chemical reactions, reflecting their functional groups' reactivity. For instance, iminosugars are synthesized through routes that may involve nucleophilic additions, ring-closing metathesis, and dihydroxylation steps. These reactions underscore the compounds' versatile reactivity and the potential for generating diverse derivatives with varying chemical properties (Madhan & Rao, 2003).

Physical Properties Analysis

The physical properties of 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. While specific data on this compound might not be readily available, similar iminosugars typically exhibit properties that make them suitable for various applications in synthesis and research.

Chemical Properties Analysis

The chemical properties of iminosugars are largely determined by their imino and dideoxy sugar structure, which imparts unique reactivity patterns. These compounds can act as glycosidase inhibitors, bind to enzymes, and participate in a range of chemical transformations, highlighting their chemical versatility and the potential for functionalization and application in diverse chemical contexts (Fleet et al., 1984).

Scientific Research Applications

Synthesis and Isomerization Studies

The compound has been utilized in the synthesis and isomerization studies of azasugars, which are important in the development of glycosidase inhibitors. For example, N-Benzyl-3,4-di-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol and L-gulitol undergo easy isomerization, which allows access to various related compounds, demonstrating its role in synthetic chemistry and potential applications in drug development (Poitout, Merrer, & Depezay, 1996).

Derivatives and Biological Activity

The synthesis of 1,6-diamino-2,5-anhydro-1,6-dideoxy-L-iditol and its derivatives has been explored, starting from 2,4-O-benzylidene-1,6-di-O-tosyl-D-glucitol. This research highlights the compound's versatility in generating structures that were evaluated for biological activity, though no muscarine-like activity was observed (Kuszmann & Pelczer, 1981).

Glycosidase Inhibitors

Another study focused on synthesizing new analogues of salacinol, a naturally occurring glycosidase inhibitor, where analogues containing an additional hydroxymethyl group at C-1 were developed. This modification aims to enhance interactions within the active site of glycosidase enzymes, illustrating the compound's application in modifying and improving glycosidase inhibitors (Nasi & Pinto, 2006).

Unambiguous Syntheses and Characterization

Research has also involved the unambiguous synthesis and characterization of similar compounds, correcting previous misidentifications and providing clear pathways for their synthesis. This work underscores the importance of accurate characterization in the development of synthetic methodologies and potential therapeutic agents (Csíki & Fügedi, 2010).

Regioselective Synthesis

Another application demonstrated the regioselective synthesis of related compounds, such as 1,4-dideoxy-1,4-imino-L-xylitol, utilizing metal trifluoromethanesulfonate-catalyzed methods. This showcases the compound's role in facilitating selective synthetic routes, which is crucial for the efficient production of specific inhibitors (Wang et al., 2002).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions. It is intended for research use only, and not for diagnostic or therapeutic use1.


Future Directions

The future directions for the use of this compound are not specified in the search results. As a research chemical, its future applications would likely depend on the outcomes of ongoing studies in the field.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

(1R,2R,7S,9S)-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-7-13(8-4-1)19-22-11-15-17(24-19)18-16(21-15)12-23-20(25-18)14-9-5-2-6-10-14/h1-10,15-21H,11-12H2/t15-,16-,17+,18+,19?,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZNORDFNLLOEI-KCNXKABGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C(N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]([C@H]3[C@@H](N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449845
Record name 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol

CAS RN

1246812-42-9
Record name 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Reactant of Route 2
1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Reactant of Route 3
1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Reactant of Route 4
1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Reactant of Route 5
1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Reactant of Route 6
1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)

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